Piperidin-3-yl(pyridin-2-yl)methanone
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Overview
Description
Piperidin-3-yl(pyridin-2-yl)methanone: is an organic compound with the molecular formula C11H14N2O It is a heterocyclic compound that contains both piperidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Hydrogenation: One common method involves the palladium-catalyzed hydrogenation of pyridin-2-yl-methanes to form pyridin-2-yl-methanones.
Copper-Catalyzed Oxidation: Another method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source.
Industrial Production Methods: Industrial production methods for Piperidin-3-yl(pyridin-2-yl)methanone typically involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also be reduced under specific conditions to yield different reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Palladium catalysts are often employed for reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications.
Scientific Research Applications
Chemistry: Piperidin-3-yl(pyridin-2-yl)methanone is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of compounds with antimicrobial, antiviral, and anticancer activities .
Industry: The compound is also used in the production of materials with specific properties, such as polymers and coatings, due to its unique chemical structure .
Mechanism of Action
The mechanism of action of Piperidin-3-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- Phenyl(piperidin-3-yl)methanone
- Pyridin-2-yl(pyridin-4-yl)methanone
- (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone
Uniqueness: Piperidin-3-yl(pyridin-2-yl)methanone is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties.
Biological Activity
Piperidin-3-yl(pyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyridin-2-yl group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation. The molecular formula is C12H12N2O, with a molecular weight of approximately 212.24 g/mol.
The compound's mechanism of action primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in critical biological pathways. For example, it acts on proteases related to the renin-angiotensin system, which is vital for blood pressure regulation.
- Kinase Interaction : It exhibits inhibitory effects on various kinases, which play essential roles in cellular signaling pathways. This inhibition can influence processes such as cell growth and differentiation, making it a candidate for treating kinase-related diseases.
Biological Activities
1. Anticancer Properties
Research indicates that derivatives of this compound possess anticancer properties. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that modifications to the piperidine structure can enhance cytotoxicity against breast cancer cells .
2. Antimicrobial Effects
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest it may inhibit bacterial growth, although further research is required to establish its effectiveness and mechanism in this area.
3. Neuroprotective Potential
Certain derivatives have been explored for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Piperidin-1-pyridin-2-one | Different piperidine position | Anticancer properties |
N-(piperidin-3-yl)pyrimidine | Contains a pyrimidine instead | Renin inhibition |
(piperidin-3-yloxy)(pyridine) | Contains an ether linkage | Potential neuroprotective effects |
(piperidin-3-yloxy)(naphthalene) | Naphthalene instead of pyridine | Antitumor activity |
This table highlights how the specific arrangement of functional groups influences biological activity, underscoring the unique pharmacophore characteristics of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidin derivatives, including this compound:
- Anticancer Activity : A study demonstrated that specific modifications to the compound increased its potency against human breast cancer cells through apoptosis induction and cell cycle arrest .
- Kinase Inhibition : Research highlighted the compound's ability to inhibit kinases involved in cellular signaling pathways, suggesting its potential as a therapeutic agent for diseases related to dysregulated kinase activity.
- Synthesis and Evaluation : Various synthetic routes have been developed to optimize yields and biological activity, indicating ongoing interest in this compound's pharmacological potential.
Properties
IUPAC Name |
piperidin-3-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRQPEWKLVGHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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